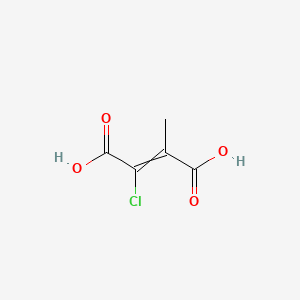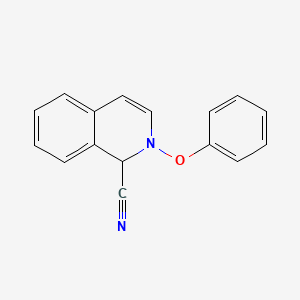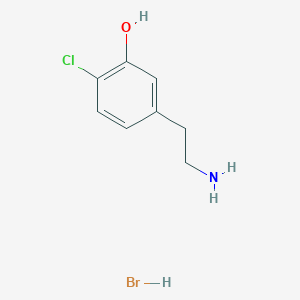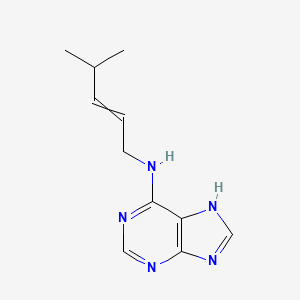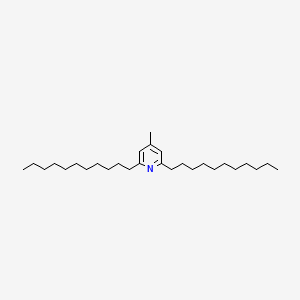
4-Methyl-2,6-diundecylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-diundecylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is distinguished by the presence of a methyl group at the fourth position and two undecyl groups at the second and sixth positions on the pyridine ring. The molecular formula of this compound is C28H51N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-diundecylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-methylpyridine with undecyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,6-diundecylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various alkyl or aryl-substituted pyridines.
Scientific Research Applications
4-Methyl-2,6-diundecylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating certain diseases, particularly those involving microbial infections.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-diundecylpyridine involves its interaction with biological membranes. The undecyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but with tert-butyl groups instead of undecyl groups.
4-Methyl-2,6-diphenylpyridine: Contains phenyl groups instead of undecyl groups.
Uniqueness: 4-Methyl-2,6-diundecylpyridine is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and membrane-disrupting capabilities. These properties differentiate it from other pyridine derivatives and make it particularly useful in applications requiring membrane interaction .
Properties
CAS No. |
192572-52-4 |
|---|---|
Molecular Formula |
C28H51N |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
4-methyl-2,6-di(undecyl)pyridine |
InChI |
InChI=1S/C28H51N/c1-4-6-8-10-12-14-16-18-20-22-27-24-26(3)25-28(29-27)23-21-19-17-15-13-11-9-7-5-2/h24-25H,4-23H2,1-3H3 |
InChI Key |
RQDKMGPYFABNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=CC(=N1)CCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
